molecular formula C16H18N2O4S B15056800 2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid

2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B15056800
M. Wt: 334.4 g/mol
InChI Key: LLMLWCQBBULCEW-UHFFFAOYSA-N
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Description

2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetamido and ethoxy-methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetamido and ethoxy-methylphenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-(2-Acetamido-4-(4-ethoxy-3-methylphenyl)thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamido and ethoxy-methylphenyl groups differentiates it from other thiazole derivatives, potentially leading to unique applications and activities.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-acetamido-4-(4-ethoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C16H18N2O4S/c1-4-22-12-6-5-11(7-9(12)2)15-13(8-14(20)21)23-16(18-15)17-10(3)19/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

LLMLWCQBBULCEW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C

Origin of Product

United States

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